REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([CH:8]([CH:14]([C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([F:27])[CH:22]=1)[CH2:15][C:16]([O:18]CC)=[O:17])C(OCC)=O)([O:5]CC)=[O:4]>O.C(O)C>[F:27][C:23]1[CH:22]=[C:21]([CH:14]([CH2:8][C:3]([OH:5])=[O:4])[CH2:15][C:16]([OH:18])=[O:17])[CH:26]=[CH:25][CH:24]=1 |f:0.1|
|
Name
|
|
Quantity
|
19.15 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
diethyl 2-carbethoxy-3-(3-fluorophenyl)glutarate
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C(C(=O)OCC)C(CC(=O)OCC)C1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was refluxed for 5 hrs
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured into icewater
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by spin evaporation in vacuo
|
Type
|
EXTRACTION
|
Details
|
the solution (200 ml) was extracted with ethyl acetate (3×300 ml)
|
Type
|
WASH
|
Details
|
washed with water (50 ml)
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed by spin evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized from dichloromethane and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(CC(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |